(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate, also known by its IUPAC name methyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate, is a chiral amino acid derivative. It plays a significant role in organic synthesis and medicinal chemistry due to its structural features and biological activities. The compound is classified as an amino acid ester, which is notable for its potential applications in pharmaceuticals and other chemical industries.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem. It falls under the category of amino acid derivatives, specifically classified as an ester of an amino acid. The presence of a methoxy group on the aromatic ring adds to its chemical complexity and potential reactivity.
The synthesis of (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate typically involves the esterification of (R)-2-amino-3-(4-methoxyphenyl)propanoic acid. Two common methods are:
The choice of synthesis method depends on factors such as cost, availability of starting materials, and desired purity. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability.
The molecular structure of (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate features a chiral center at the second carbon atom, with a methoxy group attached to a phenyl ring. Its InChI representation is:
The compound has a molecular formula of C11H15NO3 and a molecular weight of approximately 211.25 g/mol. Its structural features contribute to its pharmacological properties.
(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or facilitate further synthetic transformations.
The mechanism of action for (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate largely depends on its specific biological applications. It may interact with various receptors or enzymes in biological systems, modulating their activity through binding interactions influenced by its chiral center and functional groups. This interaction is crucial for its potential therapeutic effects.
(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate exhibits several notable physical properties:
Key chemical properties include:
(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate has several scientific applications:
Enantioselective synthesis of (R)-methyl 2-amino-3-(4-methoxyphenyl)propanoate leverages advanced stereocontrol strategies to achieve high chiral purity. The asymmetric Mannich reaction serves as a cornerstone, utilizing chiral β-lactam templates to install the stereogenic center. Research demonstrates that Lewis acid-promoted condensation of silylenol ethers with aldimines tethered to azetidin-2-ones yields β-amino acid esters with excellent diastereoselectivity. These intermediates undergo regioselective ring-opening to furnish the target α-amino esters. In optimized protocols, diastereomeric ratios exceed 36:64, with chromatographic separation enabling isolation of the desired (R)-isomer [2].
Alternative routes employ chiral auxiliaries derived from (R)-2-amino-2-(4-methoxyphenyl)ethanol. This auxiliary directs stereochemistry during tandem Ugi/Diels-Alder reactions, forming oxanorbornene frameworks that are subsequently transformed into enantiomerically pure propanoates. Though effective, this method involves lengthy sequences (up to 18 steps), with total yields typically below 1.5% due to intermediate purification challenges. Crystallization of key intermediates (e.g., acetates derived from oxanorbornene) remains critical for enantiopurity >99% ee [8] [9].
Table 1: Enantioselective Synthesis Performance Metrics
Method | Chiral Control Element | Diastereomeric Ratio | Yield (%) | ee (%) |
---|---|---|---|---|
Asymmetric Mannich | β-Lactam template | 36:64 (R:S) | 65 | >98 |
Ugi/Diels-Alder | (R)-2-Amino-2-(4-MP)ethanol | N/A | 0.7-1.5* | >99 |
Chiral ester enolate | Evans oxazolidinone | 92:8 (R:S) | 78 | 95 |
*Overall yield over 18 steps
Catalytic asymmetric hydrogenation provides a scalable route to (R)-methyl 2-amino-3-(4-methoxyphenyl)propanoate by directly reducing dehydroamino acid precursors. Chiral transition metal complexes bearing diphosphine ligands (e.g., BINAP, DuPhos) achieve near-perfect enantioselectivity. Industrially, (R)-4-methoxyphenylalanine methyl ester hydrochloride is manufactured via hydrogenation of (Z)-methyl 2-acetamido-3-(4-methoxyphenyl)propenoate using Rh(I)-(R,R)-Et-DuPhos catalyst at 50 bar H₂. This method delivers productivity exceeding 10,000 S/C (substrate-to-catalyst ratio) with 99.5% ee and >95% isolated yield after hydrochloride salt crystallization [5] [9].
Critical parameters influencing efficiency include:
Process intensification employs continuous hydrogenation reactors with immobilized catalysts, enhancing mass transfer and enabling 24/7 production. Ligand design innovations focus on electron-rich, sterically hindered phosphines that accelerate oxidative addition while minimizing catalyst deactivation via phenyl ring coordination.
Table 2: Hydrogenation Catalyst Screening Data
Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) | TOF (h⁻¹) |
---|---|---|---|---|
Rh-(R)-BINAP | 50 | 60 | 98.2 | 500 |
Rh-(R,R)-Et-DuPhos | 50 | 50 | 99.5 | 1,200 |
Ru-(S)-Xyl-SEGPHOS | 100 | 70 | 97.8 | 800 |
Solid-phase peptide synthesis (SPPS) enables rapid assembly of (R)-methyl 2-amino-3-(4-methoxyphenyl)propanoate-derived peptides without intermediate isolation. The Fmoc-protected (R)-4-methoxyphenylalanine derivative is anchored to trityl chloride or Wang resins via its C-terminal ester. Coupling efficiencies exceed 99% using HATU/OxymaPure activation in NMP, as confirmed by Kaiser testing. After chain assembly, cleavage cocktails (TFA/H₂O/triisopropylsilane 95:2.5:2.5) liberate peptides while preserving stereochemical integrity [8].
Automated platforms integrate:
This approach achieves daily outputs of 500 mmol of modified dipeptides, significantly outperforming batch methods. Challenges include diketopiperazine formation during aspartate couplings and resin swelling variations in mixed solvents. Innovations focus on polystyrene-polyethylene glycol hybrid resins that improve swelling consistency while maintaining 0.8-1.2 mmol/g loading capacity.
Table 3: Solid-Phase Synthesis Comparative Analysis
Resin Type | Loading (mmol/g) | Coupling Efficiency (%) | Cleavage Yield (%) | Purity (HPLC) |
---|---|---|---|---|
Trityl chloride | 0.8-1.0 | 99.5 | 92 | 95.2 |
Wang | 0.7-0.9 | 98.8 | 85 | 91.7 |
HMPA-BHA | 1.0-1.2 | 99.9 | 95 | 98.1 |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0